Erlotinib lactam impurity

説明

特性

IUPAC Name |

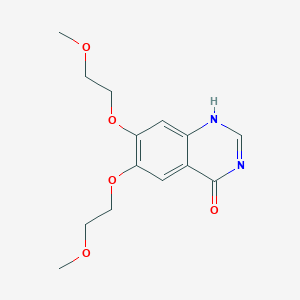

6,7-bis(2-methoxyethoxy)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-18-3-5-20-12-7-10-11(15-9-16-14(10)17)8-13(12)21-6-4-19-2/h7-9H,3-6H2,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQWTUWLIGJTQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=O)NC=N2)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384594 | |

| Record name | 6,7-Bis(2-methoxyethoxy)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179688-29-0 | |

| Record name | 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179688-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179688290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Bis(2-methoxyethoxy)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,7-BIS(2-METHOXYETHOXY)QUINAZOLIN-4(3H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5ASH28MRM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Formation of Erlotinib Lactam Impurity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erlotinib, a critical tyrosine kinase inhibitor used in oncology, is susceptible to the formation of a lactam impurity, identified as 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one. This impurity can arise both as a process-related impurity during the synthesis of the active pharmaceutical ingredient (API) and as a degradation product under certain stress conditions. Understanding the mechanisms behind its formation is paramount for ensuring the quality, safety, and efficacy of Erlotinib drug products. This technical guide provides an in-depth analysis of the formation pathways of the Erlotinib lactam impurity, supported by experimental evidence, detailed analytical protocols, and quantitative data.

Introduction to Erlotinib and the Lactam Impurity

Erlotinib is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in various cancers. Its chemical name is N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine. The presence of impurities in pharmaceutical products, even in trace amounts, can have a significant impact on their safety and efficacy. The this compound, 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one (CAS No. 179688-29-0), is a key impurity that requires careful control.

This guide will explore the dual origin of this impurity, stemming from both the synthetic route of Erlotinib and its degradation under hydrolytic stress.

Formation as a Process-Related Impurity

The most common synthetic route to Erlotinib involves the coupling of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (B64851) with 3-ethynylaniline. The precursor to the chlorinated intermediate is the this compound itself, 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one.

The lactam is a key intermediate in the synthesis of Erlotinib.[1][2] It is typically synthesized by the cyclization of 2-amino-4,5-bis(2-methoxyethoxy)benzoate with formamide (B127407) and ammonium (B1175870) formate.[2] The resulting quinazolinone is then chlorinated, commonly using an agent like oxalyl chloride or phosphoryl chloride, to yield the reactive 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline intermediate.[1][2]

Mechanism:

If the chlorination reaction is incomplete or if there is unreacted 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one, it can be carried through the subsequent steps and appear as a process-related impurity in the final Erlotinib API.

dot

References

A Comprehensive Technical Guide to the Physicochemical Properties of Erlotinib Lactam Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib (B232), a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small cell lung cancer and pancreatic cancer. During its synthesis and under certain degradation conditions, various impurities can arise. One such critical impurity is the Erlotinib lactam impurity, chemically known as 6,7-bis(2-Methoxyethoxy)-quinazolin-4(3H)-one. The presence and concentration of this impurity are of significant interest in pharmaceutical development, as impurities can impact the safety, efficacy, and stability of the final drug product. This technical guide provides an in-depth overview of the physicochemical properties of the this compound, complete with experimental protocols for its characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of any pharmaceutical impurity is fundamental for developing robust analytical methods for its detection and quantification, as well as for understanding its potential behavior in formulation and storage.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 6,7-bis(2-Methoxyethoxy)-quinazolin-4(3H)-one | [][2][3] |

| CAS Number | 179688-29-0 | [][2][3] |

| Molecular Formula | C₁₄H₁₈N₂O₅ | [][2][3][4] |

| Molecular Weight | 294.30 g/mol | [][4] |

| Appearance | White to off-white solid | [][3][5] |

| Melting Point | 182 °C | [][3][5] |

| Boiling Point | 467.8 ± 55.0 °C at 760 mmHg | [][3][5] |

| Solubility | Slightly soluble in DMSO. Slightly soluble in Methanol (with heating). | [] |

| pKa | Data not available. | |

| Storage | 2-8°C Refrigerator or at -20°C. | [] |

Experimental Protocols for Characterization

Accurate characterization of the this compound is crucial for quality control in drug manufacturing. The following are detailed methodologies for key experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method is a standard approach for assessing the purity of the this compound and for separating it from Erlotinib and other related substances.[6][7][8]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase is a critical parameter for achieving optimal separation.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where both Erlotinib and the lactam impurity have significant absorbance (e.g., 248 nm).

-

Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, which is often a component of the mobile phase, to a known concentration.

-

Procedure:

-

Prepare the mobile phase and equilibrate the HPLC system until a stable baseline is achieved.

-

Inject a known volume of the prepared sample solution.

-

Run the chromatogram for a sufficient time to allow for the elution of all components.

-

The purity is determined by calculating the area percentage of the lactam impurity peak relative to the total area of all peaks in the chromatogram.

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the this compound.[9][10][11][12]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the purified impurity in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Experiments:

-

¹H NMR: Provides information about the chemical environment and connectivity of protons.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the overall structure of the molecule.

-

-

Procedure:

-

Acquire the 1D (¹H and ¹³C) and 2D NMR spectra.

-

Process the spectra (Fourier transformation, phase correction, and baseline correction).

-

Assign the chemical shifts of all protons and carbons by analyzing the correlations observed in the 2D spectra.

-

Compare the assigned structure with the expected structure of 6,7-bis(2-Methoxyethoxy)-quinazolin-4(3H)-one.

-

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the impurity and to study its fragmentation pattern, which further aids in structural confirmation.[13][14][15][16]

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). High-resolution mass spectrometry (HRMS) is preferred for accurate mass measurements.

-

Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Procedure:

-

Introduce the sample into the mass spectrometer, either directly via an infusion pump or as the eluent from an LC column.

-

Acquire the full scan mass spectrum to determine the molecular weight of the parent ion.

-

Perform tandem mass spectrometry (MS/MS) experiments by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

The accurate mass of the parent ion can be used to confirm the elemental composition, and the fragmentation pattern provides valuable structural information.

-

Melting Point Determination

The melting point is a key physical property that provides an indication of the purity of a crystalline solid.[17][18][19][20]

-

Instrumentation: A calibrated melting point apparatus.

-

Sample Preparation: The sample should be finely powdered and thoroughly dried. A small amount is packed into a capillary tube to a height of 2-3 mm.[21]

-

Procedure:

-

Place the capillary tube containing the sample into the heating block of the melting point apparatus.

-

Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Record the temperature at which the substance first begins to melt and the temperature at which it is completely liquid. This range is the melting point. For a pure substance, this range is typically narrow.

-

Solubility Determination

Understanding the solubility of an impurity is important for developing and validating analytical methods, as well as for assessing its potential to precipitate in a drug product.[22][23][24][25]

-

Method: The shake-flask method is a common technique for determining thermodynamic solubility.

-

Procedure:

-

Add an excess amount of the this compound to a series of vials containing different solvents of interest (e.g., water, buffers at various pH values, organic solvents).

-

Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, filter the solutions to remove any undissolved solid.

-

Analyze the concentration of the dissolved impurity in the filtrate using a suitable analytical technique, such as HPLC-UV.

-

The measured concentration represents the solubility of the impurity in that specific solvent at that temperature.

-

pKa Determination

The pKa value provides insight into the ionization behavior of a molecule at different pH values, which is crucial for predicting its solubility and chromatographic behavior.[26][27][28][29][30]

-

Method: Potentiometric titration is a widely used method for pKa determination.

-

Instrumentation: A calibrated pH meter with a suitable electrode and a precise automated titrator.

-

Procedure:

-

Dissolve an accurately weighed amount of the this compound in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa value can be determined from the midpoint of the buffer region of the titration curve.

-

Workflow and Logical Relationships

The characterization of a pharmaceutical impurity like the Erlotinib lactam is a systematic process that involves a series of interconnected analytical techniques. The following diagram illustrates a typical workflow.

Caption: Workflow for the characterization and application of this compound data.

Conclusion

A comprehensive understanding of the physicochemical properties of the this compound is paramount for ensuring the quality, safety, and efficacy of Erlotinib drug products. The data and experimental protocols presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to accurately characterize this impurity. By implementing these methodologies, pharmaceutical manufacturers can develop effective control strategies to monitor and limit the presence of this and other impurities, ultimately contributing to the delivery of high-quality medicines to patients.

References

- 2. 6,7-Bis-(2-methoxyethoxy)-4(3H)-quinazolinone | 179688-29-0 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one | C14H18N2O5 | CID 135409305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. Separation and determination of process-related impurities of erlotinib using reverse-phase HPLC with a photo-diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sphinxsai.com [sphinxsai.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]

- 11. omicsonline.org [omicsonline.org]

- 12. benchchem.com [benchchem.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. kbibiopharma.com [kbibiopharma.com]

- 17. thinksrs.com [thinksrs.com]

- 18. nano-lab.com.tr [nano-lab.com.tr]

- 19. Melting Point Test - CD Formulation [formulationbio.com]

- 20. mt.com [mt.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. pharmatutor.org [pharmatutor.org]

- 23. researchgate.net [researchgate.net]

- 24. testinglab.com [testinglab.com]

- 25. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 26. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 27. pKa Determination: [bio-protocol.org]

- 28. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 29. ijirss.com [ijirss.com]

- 30. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

In-Depth Technical Guide: The Degradation Pathway of Erlotinib to its Lactam Impurity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathway of the targeted anticancer drug Erlotinib, leading to the formation of a critical lactam impurity. Understanding this pathway is paramount for ensuring drug stability, quality, and patient safety. This document details the mechanism of formation, presents quantitative data from forced degradation studies, outlines experimental protocols, and provides visual representations of the degradation process.

Introduction to Erlotinib and its Stability Profile

Erlotinib, marketed under the trade name Tarceva®, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is a member of the 4-anilinoquinazoline (B1210976) class of compounds and is utilized in the treatment of non-small cell lung cancer and pancreatic cancer. The chemical stability of Erlotinib is a critical quality attribute, as degradation can lead to the formation of impurities that may impact its efficacy and safety. Forced degradation studies, conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines, have revealed that Erlotinib is susceptible to degradation, particularly through hydrolysis.

Identification of the Lactam Impurity

Forced degradation studies of Erlotinib under hydrolytic conditions (acidic and basic) have led to the identification of a significant degradation product characterized as a lactam. Specifically, this impurity is the quinazolinone derivative of Erlotinib. One of the primary lactam impurities has been identified as N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-2-oxy-quinazolin-4-amine . This compound is formed by the oxidation of the C2 position of the quinazoline (B50416) ring, creating a carbonyl group and thus a lactam structure within the heterocyclic ring. Another related degradation product, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one , has also been identified, indicating the susceptibility of the quinazoline core to form a lactam.[1]

Degradation Pathway: Formation of the Lactam Impurity

The formation of the lactam impurity from Erlotinib is primarily driven by hydrolysis, particularly under acidic conditions. The proposed mechanism involves the transformation of the 4-aminoquinazoline core of Erlotinib into a quinazolinone structure.

The following diagram illustrates the proposed degradation pathway:

Under acidic conditions, the quinazoline ring of Erlotinib is susceptible to protonation. This is followed by nucleophilic attack by water at the C2 position of the quinazoline ring. Subsequent rearrangement and elimination lead to the formation of the carbonyl group, resulting in the stable lactam (quinazolinone) structure.

Quantitative Data from Forced Degradation Studies

Forced degradation studies provide critical quantitative data on the stability of Erlotinib and the formation of its degradation products under various stress conditions. The following table summarizes the degradation of Erlotinib under different conditions as reported in the literature.

| Stress Condition | Reagent/Parameters | Duration | Erlotinib Degradation (%) | Reference |

| Acid Hydrolysis | 0.1 N HCl | 24 hr | 10% | [2] |

| Base Hydrolysis | 0.1 N NaOH | 24 hr | >30% | [2] |

| Neutral Hydrolysis | Water at 60°C | 24 hr | 4% | [2] |

| Oxidative | 3% H₂O₂ | - | Degradation product formed | [2] |

| Photolytic | UV light (245 nm & 365 nm) | 24 hr | 6% | [2] |

| Thermal | - | - | Stable | [3] |

Note: The specific percentage of the lactam impurity formed under these conditions is not always individually quantified in the cited literature but is a known degradation product under hydrolytic stress.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of Erlotinib degradation.

Forced Degradation (Stress) Studies

A standardized protocol for subjecting Erlotinib to forced degradation is crucial for consistent and comparable results.

Objective: To induce the degradation of Erlotinib under various stress conditions to identify potential degradation products and degradation pathways.

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Erlotinib hydrochloride in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) at a concentration of approximately 1000 µg/mL.

-

Acid Hydrolysis: Mix the Erlotinib stock solution with an equal volume of 0.1 N hydrochloric acid. The mixture is then typically heated (e.g., at 60°C) for a specified period (e.g., 24 hours). After the stress period, the solution is neutralized with an equivalent amount of 0.1 N sodium hydroxide.[2]

-

Base Hydrolysis: Mix the Erlotinib stock solution with an equal volume of 0.1 N sodium hydroxide. The mixture is heated (e.g., at 60°C) for a specified period (e.g., 24 hours). After the stress period, the solution is neutralized with an equivalent amount of 0.1 N hydrochloric acid.[2]

-

Neutral Hydrolysis: Mix the Erlotinib stock solution with an equal volume of water and heat at a specified temperature (e.g., 60°C) for a defined duration.

-

Oxidative Degradation: Treat the Erlotinib stock solution with a solution of hydrogen peroxide (e.g., 3%). The reaction is typically carried out at room temperature for a set time.

-

Photolytic Degradation: Expose the Erlotinib solution (e.g., 100 µg/mL) to UV light at specific wavelengths (e.g., 245 nm and 365 nm) for a defined period (e.g., 24 hours).[2]

-

Thermal Degradation: Subject the solid Erlotinib drug substance to dry heat at a specific temperature for a defined period.

The following diagram outlines the general workflow for forced degradation studies:

Analytical Methodology: RP-HPLC

A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for separating Erlotinib from its degradation products.

Chromatographic Conditions (Example):

-

Column: C18 column (e.g., Hibar C18, 250x4.6 mm, 5 µm).[2]

-

Mobile Phase: A mixture of a buffer (e.g., 10 mM ammonium (B1175870) formate, pH 4.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Injection Volume: 20 µL.[2]

-

Detection: UV detection at a specific wavelength (e.g., 290 nm).[2]

Impurity Identification: LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the structural elucidation of degradation products.

Procedure:

-

The stressed samples are analyzed using an LC-MS/MS system.

-

The mass-to-charge ratio (m/z) of the parent drug and its degradation products are determined.

-

Fragmentation patterns (MS/MS spectra) are obtained to deduce the structure of the impurities. The lactam impurity will show a characteristic mass increase corresponding to the addition of an oxygen atom and the loss of two hydrogen atoms compared to the parent Erlotinib molecule.

Conclusion

The formation of a lactam impurity is a critical degradation pathway for Erlotinib, primarily occurring under hydrolytic stress conditions. A thorough understanding of this pathway, supported by robust analytical methodologies, is essential for the development of stable formulations and for ensuring the quality and safety of Erlotinib drug products. The information presented in this guide serves as a valuable resource for researchers and professionals in the pharmaceutical industry involved in the development, manufacturing, and quality control of Erlotinib.

References

Unveiling the Structure of an Erlotinib Impurity: A Technical Guide to the Lactam Formation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of a critical process-related impurity in the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The focus of this whitepaper is the Erlotinib lactam impurity, chemically identified as 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one . Understanding the formation, identification, and quantification of this impurity is paramount for ensuring the quality, safety, and efficacy of the Erlotinib active pharmaceutical ingredient (API).

Executive Summary

The this compound is a key intermediate formed during the synthesis of Erlotinib. Its presence in the final API must be carefully controlled to meet stringent regulatory requirements. This guide details the structural characteristics of this impurity, its formation pathway, and the analytical methodologies employed for its comprehensive elucidation. Key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), are discussed in detail, with a focus on their application in identifying and quantifying this specific impurity.

Chemical Identity and Structure

The this compound is a quinazolinone derivative. Its fundamental chemical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one |

| CAS Number | 179688-29-0 |

| Molecular Formula | C₁₄H₁₈N₂O₅ |

| Molecular Weight | 294.30 g/mol |

| Appearance | Off-white solid |

Formation Pathway of this compound

The this compound is not a degradation product but rather a significant process-related impurity that serves as a key intermediate in several synthetic routes of Erlotinib. Its formation typically involves the cyclization of an anthranilate derivative with a source of formamide (B127407).

A common synthetic approach involves the reaction of ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate with formamide under elevated temperatures. This reaction proceeds via a cyclocondensation mechanism to yield the quinazolinone ring system, which is the core of the lactam impurity.

Caption: Formation of the this compound.

Structural Elucidation: Analytical Methodologies

A combination of sophisticated analytical techniques is essential for the unequivocal structural confirmation and quantification of the this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the primary technique for the separation and quantification of Erlotinib and its related impurities. A validated, stability-indicating HPLC method is crucial for routine quality control.

Experimental Protocol: HPLC Analysis

A typical HPLC method for the analysis of Erlotinib and its lactam impurity is detailed below.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.5 with phosphoric acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or Gradient elution depending on the complexity of the impurity profile (e.g., 50:50 v/v A:B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 248 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase |

Data Presentation: HPLC

| Compound | Retention Time (min) | Relative Retention Time (RRT) |

| Erlotinib | ~6.5 | 1.00 |

| This compound | Typically elutes earlier than Erlotinib | Value < 1.0 |

Note: The exact retention times and RRTs may vary depending on the specific HPLC system and conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the impurity. When coupled with HPLC (LC-MS), it provides a high degree of specificity for identification.

Experimental Protocol: LC-MS Analysis

The HPLC conditions are often similar to those used for routine analysis. The mass spectrometer is typically operated in positive electrospray ionization (ESI+) mode.

Data Presentation: Mass Spectrometry

| Parameter | Observed Value |

| Ionization Mode | Electrospray Ionization (ESI+) |

| [M+H]⁺ (calculated) | 295.1239 |

| [M+H]⁺ (observed) | Value consistent with the calculated mass |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive technique for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are employed to confirm the connectivity of atoms within the this compound.

Experimental Protocol: NMR Analysis

| Parameter | Condition |

| Spectrometer | 400 MHz or higher |

| Solvent | Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃) |

| Standard | Tetramethylsilane (TMS) |

Data Presentation: NMR Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 1H | -NH (lactam) |

| ~8.0 | s | 1H | H-2 (quinazoline) |

| ~7.4 | s | 1H | H-5 or H-8 (quinazoline) |

| ~7.1 | s | 1H | H-5 or H-8 (quinazoline) |

| ~4.2 | t | 4H | -OCH₂CH₂OCH₃ (protons adjacent to quinazoline (B50416) oxygen) |

| ~3.7 | t | 4H | -OCH₂CH₂OCH₃ (protons adjacent to methoxy (B1213986) group) |

| ~3.3 | s | 6H | -OCH₃ |

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~161 | C=O (lactam) |

| ~150-155 | C-6, C-7 (quinazoline, attached to oxygen) |

| ~145 | C-8a (quinazoline) |

| ~144 | C-2 (quinazoline) |

| ~120 | C-4a (quinazoline) |

| ~105-110 | C-5, C-8 (quinazoline) |

| ~68-72 | -OCH₂CH₂OCH₃ |

| ~59 | -OCH₃ |

Integrated Analytical Workflow

The structural elucidation of the this compound follows a logical and systematic workflow, integrating various analytical techniques.

Caption: General workflow for impurity identification.

Conclusion

The this compound, 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one, is a critical process-related impurity in the synthesis of Erlotinib. Its effective identification and control are essential for ensuring the quality and safety of the final drug product. This technical guide has outlined the formation pathway and a comprehensive analytical strategy employing HPLC, MS, and NMR for the structural elucidation of this impurity. The provided methodologies and data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the manufacturing and quality control of Erlotinib. A thorough understanding of such impurities is fundamental to the principles of Quality by Design (QbD) in pharmaceutical development.

In Silico Toxicity Prediction of Erlotinib Lactam Impurity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib (B232) is a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure patient safety. One such process-related impurity is the Erlotinib lactam impurity. The assessment of toxicological risks associated with such impurities is a regulatory requirement.

In silico toxicology has emerged as a crucial tool in early drug development and for the assessment of impurities, offering a cost-effective and ethical alternative to traditional animal testing.[2][3] By leveraging computational models, it is possible to predict various toxicity endpoints based on the chemical structure of a compound. This technical guide provides an in-depth overview of the methodologies for the in silico toxicity prediction of the this compound, in accordance with regulatory guidelines such as ICH M7, which pertains to the assessment and control of DNA reactive (mutagenic) impurities.[4]

This document outlines the standard workflow for in silico toxicity assessment, details the experimental protocols for widely used predictive software, and provides a framework for the presentation of toxicological data. Due to the limited publicly available in silico toxicity data for the this compound, this guide will focus on the established predictive methodologies, using Erlotinib as a case study to illustrate the principles and workflows.

In Silico Toxicity Prediction Methodologies

The in silico assessment of pharmaceutical impurities typically involves a combination of expert rule-based and statistical-based methodologies to provide a comprehensive toxicological profile.[5] This dual approach is recommended by regulatory bodies to enhance the reliability of the predictions.[5]

2.1 Expert Rule-Based Systems

Expert rule-based systems utilize a knowledge base of structure-activity relationships (SARs) derived from existing toxicological data.[6] These systems identify structural fragments (toxicophores) within a query molecule that are associated with specific toxicities.

-

DEREK Nexus: Developed by Lhasa Limited, DEREK (Deductive Estimation of Risk from Existing Knowledge) Nexus is a leading expert knowledge-based system that predicts a wide range of toxicological endpoints, including mutagenicity, carcinogenicity, skin sensitization, and hepatotoxicity.[5] It provides a qualitative prediction of the likelihood of toxicity (e.g., certain, probable, plausible) and highlights the specific structural alert responsible for the prediction.[7]

2.2 Statistical-Based Systems

Statistical-based systems employ quantitative structure-activity relationship (QSAR) models derived from large datasets of chemical structures and their corresponding experimental toxicity data.[4] These models use statistical algorithms to correlate molecular descriptors with toxicological outcomes.

-

Sarah Nexus: Also from Lhasa Limited, Sarah Nexus is a statistical-based tool that predicts mutagenicity.[8] It complements DEREK Nexus by providing a statistical assessment, which is a key requirement of the ICH M7 guideline.[8] Sarah Nexus generates a prediction (positive or negative) for mutagenicity and provides a confidence level for that prediction.[8]

-

Toxtree: This is a free and open-source software application that estimates toxic hazards by applying a decision tree approach.[9] Toxtree includes various plugins for predicting different toxicity endpoints, such as the Cramer classification for oral toxicity, the Verhaar scheme for predicting toxicity mode of action, and rulebases for mutagenicity and carcinogenicity.[9][10]

Experimental Protocols

The following sections detail the generalized protocols for conducting in silico toxicity assessments using DEREK Nexus, Sarah Nexus, and Toxtree.

3.1 Protocol for DEREK Nexus

-

Structure Input: The chemical structure of the this compound is drawn using the software's chemical drawing interface or imported as a standard chemical file format (e.g., MOL, SDF, SMILES).

-

Endpoint Selection: The desired toxicological endpoints for prediction are selected. For a comprehensive assessment, this would include, at a minimum, mutagenicity, carcinogenicity, skin sensitization, and hepatotoxicity.

-

Prediction Execution: The software analyzes the input structure against its knowledge base of structural alerts.

-

Result Analysis: The output provides a prediction for each selected endpoint, including the likelihood of the toxic effect, the specific structural alert triggered, and supporting information such as references and mechanistic rationale.[7]

3.2 Protocol for Sarah Nexus

-

Structure Input: The chemical structure of the this compound is entered into the software.

-

Prediction Execution: Sarah Nexus uses its statistical models, primarily trained on Ames mutagenicity data, to predict the mutagenic potential of the compound.[8]

-

Result Analysis: The output provides a binary prediction (positive or negative for mutagenicity) along with a confidence score.[8] The tool also indicates whether the query compound is within the applicability domain of the model.[8]

3.3 Protocol for Toxtree

-

Structure Input: The chemical structure of the this compound is provided, typically as a SMILES string or by drawing the structure.[11]

-

Decision Tree Selection: The user selects the appropriate decision tree for the desired toxicity endpoint (e.g., Cramer rules, Benigni/Bossa rulebase for mutagenicity).[9]

-

Prediction Execution: Toxtree processes the structure through the selected decision tree.

-

Result Analysis: The output provides a classification or prediction based on the rules of the decision tree. For example, using the Cramer rules, the compound will be assigned to Class I, II, or III, indicating a low, intermediate, or high order of oral toxicity, respectively.[11]

Erlotinib and the EGFR Signaling Pathway

Erlotinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[1] Upon binding of ligands like EGF, EGFR dimerizes and autophosphorylates its tyrosine residues, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[12] These pathways are crucial for cell proliferation, survival, and differentiation.[12] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Erlotinib competitively blocks the ATP binding site in the EGFR tyrosine kinase domain, thereby inhibiting autophosphorylation and suppressing these downstream signaling pathways, which can lead to decreased tumor cell proliferation and apoptosis.[13]

Caption: EGFR Signaling Pathway and the Mechanism of Action of Erlotinib.

In Silico Toxicity Prediction Workflow

The general workflow for the in silico toxicity prediction of a pharmaceutical impurity like the this compound is a stepwise process that integrates data from multiple sources to arrive at a comprehensive toxicological assessment.

Caption: Workflow for In Silico Toxicity Prediction of Pharmaceutical Impurities.

Data Presentation

The results of the in silico toxicity predictions should be summarized in clear and concise tables to facilitate comparison and review. The following tables are templates illustrating how the data for the this compound would be presented.

Table 1: Predicted Mutagenicity of this compound

| Prediction System | Methodology | Prediction | Confidence/Likelihood | Applicability Domain |

| DEREK Nexus | Expert Rule-Based | e.g., Inactive | e.g., Plausible | Within Scope |

| Sarah Nexus | Statistical-Based | e.g., Negative | e.g., 90% | Within Domain |

| Toxtree (Benigni/Bossa) | Decision Tree | e.g., Negative | N/A | N/A |

Table 2: Predicted Carcinogenicity of this compound

| Prediction System | Methodology | Prediction | Confidence/Likelihood | Structural Alert |

| DEREK Nexus | Expert Rule-Based | e.g., Equivocal | e.g., Equivocal | e.g., Aromatic amine |

| Toxtree (Benigni/Bossa) | Decision Tree | e.g., Negative | N/A | N/A |

Table 3: Predicted Organ and Other Toxicities of this compound

| Toxicity Endpoint | Prediction System | Prediction | Likelihood |

| Hepatotoxicity | DEREK Nexus | e.g., Inactive | e.g., Plausible |

| Skin Sensitization | DEREK Nexus | e.g., Sensitizer | e.g., Probable |

| Teratogenicity | DEREK Nexus | e.g., Inactive | e.g., Improbable |

| Cramer Class | Toxtree | e.g., Class III | N/A |

Conclusion

The in silico toxicological assessment of pharmaceutical impurities is an integral part of the drug development and regulatory submission process. By employing a combination of expert rule-based and statistical-based systems, a robust prediction of the potential toxicities of impurities like the this compound can be achieved. This guide has outlined the standard methodologies, experimental protocols, and data presentation formats for such an assessment.

While specific predictive data for the this compound is not currently in the public domain, the workflows and principles described herein provide a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough in silico toxicity evaluation. Such an evaluation is essential for ensuring the safety and quality of pharmaceutical products.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pozescaf.com [pozescaf.com]

- 4. researchgate.net [researchgate.net]

- 5. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene [syngeneintl.com]

- 6. lhasalimited.org [lhasalimited.org]

- 7. lhasalimited.org [lhasalimited.org]

- 8. Everything You Need To Know About Sarah Nexus | Lhasa Limited [lhasalimited.org]

- 9. toxtree.sourceforge.net [toxtree.sourceforge.net]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. chemsafetypro.com [chemsafetypro.com]

- 12. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

Potential Genotoxicity of Erlotinib Lactam Impurity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Erlotinib and its Lactam Impurity

Erlotinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which is often dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. The manufacturing process and storage of Erlotinib can lead to the formation of several impurities. The Erlotinib lactam impurity, chemically known as 6,7-Bis(2-methoxyethoxy)-3H-quinazolin-4-one, is a potential process impurity and degradation product. Given its structural difference from the parent molecule, its independent toxicological profile, including genotoxic potential, cannot be assumed to be identical to that of Erlotinib.

Regulatory Framework for Genotoxic Impurities

The assessment and control of genotoxic impurities are governed by stringent international guidelines to minimize the potential human risk of carcinogenicity. The primary guideline is the ICH M7, which provides a framework for identifying, categorizing, and controlling DNA reactive (mutagenic) impurities in pharmaceuticals.[1]

Key principles of the ICH M7 guideline include:

-

Hazard Assessment: An initial assessment of the impurity's structure for potential DNA reactivity using computational toxicology assessment (in silico) is recommended.

-

Threshold of Toxicological Concern (TTC): For impurities that are known or suspected to be genotoxic, a TTC of 1.5 µ g/day intake is considered to be associated with a negligible cancer risk for most pharmaceuticals.[2][3]

-

Control Strategies: The guideline outlines control strategies, which can range from setting acceptance criteria based on the TTC to more complex approaches requiring extensive toxicological data. The "as low as reasonably practicable" (ALARP) principle is also a key consideration.[2]

Experimental Protocols for Genotoxicity Assessment

A standard battery of in vitro and in vivo tests is required to definitively assess the genotoxic potential of a pharmaceutical impurity.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations in genes involved in histidine or tryptophan synthesis. The assay determines if the test substance can cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.

Experimental Protocol:

-

Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101).

-

Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be genotoxic.

-

Procedure (Plate Incorporation Method):

-

The test substance, bacterial culture, and S9 mix (if required) are combined in molten top agar (B569324).

-

The mixture is poured onto minimal glucose agar plates.

-

Plates are incubated for 48-72 hours.

-

The number of revertant colonies is counted.

-

-

Positive Control: Known mutagens are used as positive controls to ensure the validity of the test system.

-

Data Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically a two-fold or greater increase over the negative control.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis.

Experimental Protocol:

-

Cell Lines: Human peripheral blood lymphocytes or established cell lines like TK6 are commonly used.[4]

-

Treatment: Cells are exposed to the test substance for a short duration (e.g., 3-6 hours) with and without metabolic activation, followed by a recovery period, or for a longer continuous duration (e.g., 24 hours) without metabolic activation.

-

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have completed one round of mitosis.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: The frequency of micronuclei in binucleated cells is scored under a microscope.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for clastogenic or aneugenic activity.

In Vivo Micronucleus Assay

If an in vitro assay is positive, an in vivo follow-up is often necessary. The in vivo micronucleus assay assesses chromosomal damage in a whole animal system, typically rodents.

Experimental Protocol:

-

Animal Model: Mice or rats are commonly used.

-

Dosing: The test substance is administered to the animals, usually via the clinical route of administration if feasible.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.

-

Analysis: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined.

-

Data Analysis: A statistically significant, dose-related increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates in vivo genotoxicity.

Data Presentation

While specific data for the this compound is not publicly available, the following tables illustrate how results from the aforementioned assays would be presented.

Table 1: Hypothetical Results of a Bacterial Reverse Mutation Assay (Ames Test) for this compound

| Test Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase over Control | Result |

| TA98 | - | 0 | 25 ± 4 | - | |

| 10 | 28 ± 5 | 1.1 | Negative | ||

| 50 | 30 ± 6 | 1.2 | Negative | ||

| 100 | 32 ± 5 | 1.3 | Negative | ||

| + | 0 | 40 ± 6 | - | ||

| 10 | 45 ± 7 | 1.1 | Negative | ||

| 50 | 48 ± 8 | 1.2 | Negative | ||

| 100 | 50 ± 7 | 1.3 | Negative | ||

| TA100 | - | 0 | 120 ± 15 | - | |

| 10 | 125 ± 18 | 1.0 | Negative | ||

| 50 | 130 ± 20 | 1.1 | Negative | ||

| 100 | 135 ± 17 | 1.1 | Negative | ||

| + | 0 | 150 ± 22 | - | ||

| 10 | 160 ± 25 | 1.1 | Negative | ||

| 50 | 165 ± 28 | 1.1 | Negative | ||

| 100 | 170 ± 24 | 1.1 | Negative |

Table 2: Hypothetical Results of an In Vitro Micronucleus Assay for this compound in Human Lymphocytes

| Treatment Condition | Concentration (µM) | % Binucleated Cells with Micronuclei ± SD | Fold Increase over Control | Result |

| -S9 (24h) | 0 (Vehicle Control) | 1.5 ± 0.5 | - | |

| 1 | 1.7 ± 0.6 | 1.1 | Negative | |

| 10 | 1.8 ± 0.7 | 1.2 | Negative | |

| 50 | 2.0 ± 0.8 | 1.3 | Negative | |

| +S9 (4h) | 0 (Vehicle Control) | 1.6 ± 0.5 | - | |

| 1 | 1.8 ± 0.6 | 1.1 | Negative | |

| 10 | 2.1 ± 0.7 | 1.3 | Negative | |

| 50 | 2.3 ± 0.9 | 1.4 | Negative |

Relevant Signaling Pathways and Mechanisms

Erlotinib's primary mechanism of action is the inhibition of EGFR tyrosine kinase.[5] While Erlotinib itself has been found to be non-genotoxic, it is important to consider potential off-target effects or different mechanisms of action for its impurities.[5][6]

-

EGFR Pathway: Erlotinib blocks downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[7] It is conceivable that impurities could have different effects on these or other related pathways.

-

Oxidative Stress: Some compounds can induce genotoxicity indirectly through the generation of reactive oxygen species (ROS), which can damage DNA. Studies have shown that Erlotinib can induce ROS production in some cancer cells.[8] This would be a potential mechanism to investigate for the lactam impurity.

-

DNA Repair Pathways: Erlotinib has been shown to attenuate homologous recombination repair of chromosomal breaks in some cancer cells.[9] Any potential genotoxic effect of an impurity could be exacerbated if it also interferes with DNA repair mechanisms.

Visualizations

Caption: Genotoxicity testing workflow for a pharmaceutical impurity.

Caption: Simplified EGFR signaling pathway and points of interaction.

Conclusion

The assessment of potential genotoxicity for impurities such as the this compound is a critical component of drug safety evaluation. In the absence of specific public data, a systematic approach based on established regulatory guidelines and a standard battery of toxicological tests is required. This involves in silico assessment, followed by in vitro assays like the Ames test and micronucleus assay, and, if necessary, in vivo follow-up studies. Understanding the potential mechanisms of action, including interactions with the EGFR pathway, induction of oxidative stress, and effects on DNA repair, is also crucial for a comprehensive risk assessment. The control of such impurities to levels that are considered safe for patients is paramount in the development and manufacturing of pharmaceuticals.

References

- 1. ICH publishes New Draft Guideline on Genotoxic Impurities - ECA Academy [gmp-compliance.org]

- 2. ema.europa.eu [ema.europa.eu]

- 3. galaxypub.co [galaxypub.co]

- 4. Development and validation of an in vitro micronucleus assay platform in TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Erlotinib | C22H23N3O4 | CID 176870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Molecular mechanisms underlying the synergistic interaction of erlotinib, an epidermal growth factor receptor tyrosine kinase inhibitor, with the multitargeted antifolate pemetrexed in non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Erlotinib induces the human non-small-cell lung cancer cells apoptosis via activating ROS-dependent JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Erlotinib attenuates homologous recombinational repair of chromosomal breaks in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erlotinib (B232), a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small cell lung cancer and pancreatic cancer. The control of impurities in the drug substance and product is a critical aspect of pharmaceutical development, ensuring safety and efficacy. This technical guide provides an in-depth analysis of the erlotinib lactam impurity, a significant process-related and degradation impurity. We will delve into its formation, identification, and quantification, providing detailed experimental protocols and validated analytical methodologies. This document serves as a comprehensive resource for professionals involved in the research, development, and quality control of erlotinib.

Introduction to Erlotinib and its Lactam Impurity

Erlotinib hydrochloride, chemically known as N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, exerts its therapeutic effect by reversibly inhibiting the EGFR tyrosine kinase. The manufacturing process of erlotinib, as well as its degradation under certain environmental conditions, can lead to the formation of various impurities. Among these, the this compound, chemically identified as 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, is of particular interest due to its potential to impact the quality and safety of the final drug product.

The lactam impurity is considered a process-related impurity as it can arise during the synthesis of the erlotinib molecule. Furthermore, it is also a degradation product, forming under hydrolytic (both acidic and basic) and photolytic stress conditions. Therefore, robust analytical methods are essential for its detection and quantification to ensure that its levels are maintained within acceptable limits as defined by regulatory bodies such as the International Council for Harmonisation (ICH).

Formation of this compound

The formation of the this compound can occur through two primary pathways: as a byproduct during the synthesis of erlotinib and as a degradation product of the active pharmaceutical ingredient (API).

Process-Related Formation

In a common synthesis route for erlotinib, the key final step involves the coupling of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (B64851) with 3-ethynylaniline. The lactam impurity, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, is a key intermediate in this synthesis. Incomplete conversion of this intermediate to the final product can result in its presence as an impurity in the final drug substance.

The following diagram illustrates the final step of erlotinib synthesis and the potential for the lactam intermediate to carry over as an impurity.

Discovery and Characterization of Novel Erlotinib Degradation Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a critical therapeutic agent in the treatment of non-small cell lung cancer and pancreatic cancer. As with any pharmaceutical compound, understanding its stability and degradation profile is paramount for ensuring safety, efficacy, and quality. This technical guide provides an in-depth overview of the discovery and characterization of novel degradation products of Erlotinib identified under various stress conditions. It includes detailed experimental protocols for forced degradation studies and analytical methodologies, presents quantitative data in a structured format, and visualizes key pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Erlotinib and its Mechanism of Action

Erlotinib is a reversible tyrosine kinase inhibitor that specifically targets the EGFR.[1] By competing with ATP for the binding site on the intracellular domain of EGFR, Erlotinib prevents the autophosphorylation and activation of the receptor.[2] This inhibition disrupts downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.[2] The chemical structure of Erlotinib hydrochloride is N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride.

Erlotinib Signaling Pathway

The binding of ligands such as epidermal growth factor (EGF) to EGFR triggers receptor dimerization and subsequent autophosphorylation of tyrosine residues. This initiates a cascade of intracellular signaling that promotes tumor growth and survival. Erlotinib's inhibitory action blocks these critical downstream pathways.

Caption: Erlotinib's mechanism of action via EGFR signaling inhibition.

Forced Degradation Studies of Erlotinib

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. Erlotinib has been subjected to various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines.

Summary of Erlotinib Stability

Erlotinib demonstrates susceptibility to degradation under acidic, basic, and photolytic conditions, while it remains relatively stable under neutral, oxidative, and thermal stress.[1][3]

| Stress Condition | Observation | Reference |

| Acidic Hydrolysis | Significant degradation | [1][4] |

| Basic Hydrolysis | Significant degradation | [1][3] |

| Oxidative (H₂O₂) | Stable to slight degradation | [1][4] |

| Photolytic | Degradation in solution | [1] |

| Thermal (Solid State) | Stable | [1] |

| Neutral Hydrolysis | Stable | [1] |

Identified Degradation Products

Several novel degradation products (DPs) of Erlotinib have been identified and characterized using advanced analytical techniques.

| Degradation Product ID | Chemical Name | Molecular Formula | [M+H]⁺ (m/z) | Formation Condition | Reference |

| DP-I | 6-(2-hydroxyethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine | C₁₃H₁₇N₃O₄ | 280.1289 | Acidic & Basic Hydrolysis | [5] |

| DP-II | 6,7-bis(2-methoxyethoxy)quinazolin-4-amine | C₁₄H₁₉N₃O₄ | 294.1448 | Acidic Hydrolysis | [4][5] |

| DP-III | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-2-oxy-quinazolin-4-amine | C₂₂H₂₃N₃O₅ | 410.1761 | Photolytic | [5] |

| ERL-DP-1 | 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one | C₁₄H₁₈N₂O₅ | 295.1294 | Acid & Peroxide | [4] |

| ERL-DP-2 | 1-(3-((6,7-bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)ethan-1-one | C₂₂H₂₅N₃O₅ | 412.1872 | Acid Hydrolysis | [4] |

| ERL-DP-3 | N-(3-(1-chlorovinyl)phenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | C₂₂H₂₄ClN₃O₄ | 430.1555 | Acid Hydrolysis | [4] |

| ERL-DP-4 | 4-((3-ethynylphenyl)amino)-6,7-bis(2-methoxyethoxy)quinazoline 1-oxide | C₂₂H₂₃N₃O₅ | 410.1710 | Peroxide | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of Erlotinib degradation products.

Forced Degradation (Stress Testing) Protocol

Objective: To induce the degradation of Erlotinib under various stress conditions to generate potential degradation products.

Materials:

-

Erlotinib Hydrochloride drug substance

-

Hydrochloric acid (HCl), 1N

-

Sodium hydroxide (B78521) (NaOH), 1N

-

Hydrogen peroxide (H₂O₂), 30%

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Water bath or oven

-

Photostability chamber

Procedure:

-

Acid Hydrolysis: Dissolve Erlotinib in 1N HCl to a concentration of 1 mg/mL. Reflux the solution at 80°C for 4-6 hours. After cooling, neutralize the solution with an equivalent amount of 1N NaOH.[1][5]

-

Base Hydrolysis: Dissolve Erlotinib in 1N NaOH to a concentration of 1 mg/mL. Reflux the solution at 80°C for 6-12 hours. After cooling, neutralize the solution with an equivalent amount of 1N HCl.[1][5]

-

Oxidative Degradation: Dissolve Erlotinib in a suitable solvent and add 30% H₂O₂. Keep the solution at room temperature for 24 hours.[1]

-

Photolytic Degradation: Expose a solution of Erlotinib (1 mg/mL in methanol/water) and the solid drug to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber for a specified duration.[1]

-

Thermal Degradation: Keep the solid Erlotinib drug substance in an oven at a controlled temperature (e.g., 80°C) for a specified period (e.g., 7 days).[1]

-

Sample Preparation for Analysis: Dilute the stressed samples with the mobile phase to a suitable concentration (e.g., 100 µg/mL) before analysis by HPLC.

HPLC Method for Separation of Degradation Products

Objective: To develop a stability-indicating HPLC method capable of separating Erlotinib from its degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

-

Kromasil® C18 column (150 mm x 4.6 mm, 5 µm) or equivalent.[5]

Chromatographic Conditions:

-

Mobile Phase A: 10 mM Ammonium formate (B1220265) buffer (pH adjusted to 3.5 with formic acid).[5]

-

Mobile Phase B: Methanol.[5]

-

Gradient Program:

-

0-9 min: 35% B

-

9-35 min: 35% to 65% B

-

35-40 min: 65% to 35% B

-

40-45 min: 35% B[5]

-

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: Ambient.

-

Detection Wavelength: 246 nm.[5]

-

Injection Volume: 20 µL.[2]

LC-MS/TOF for Identification and Characterization

Objective: To identify and structurally elucidate the degradation products using Liquid Chromatography-Mass Spectrometry/Time-of-Flight.

Instrumentation:

-

LC-MS/TOF system.

Procedure:

-

A mixture of the stressed samples is injected into the LC-MS/TOF system using the HPLC method described above.

-

Mass spectra are acquired in positive electrospray ionization (ESI) mode over a mass range of m/z 100-1000.[1]

-

The accurate mass measurements of the parent ions and fragment ions are used to determine the elemental composition and propose the structures of the degradation products.

-

Fragmentation pathways are established by analyzing the MS/MS spectra of the degradation products and comparing them to the fragmentation pattern of the parent drug.[6]

Workflow for Degradation Product Discovery

The systematic process of identifying and characterizing novel degradation products of a drug substance like Erlotinib involves a series of integrated steps.

Caption: Experimental workflow for identifying Erlotinib degradation products.

Conclusion

This technical guide has summarized the current knowledge on the novel degradation products of Erlotinib. The provided data and experimental protocols offer a valuable resource for researchers and professionals in the pharmaceutical industry. A thorough understanding of a drug's degradation pathways is crucial for the development of stable formulations, the establishment of appropriate storage conditions, and ensuring patient safety. The methodologies outlined here provide a framework for the continued investigation and monitoring of Erlotinib's stability throughout its lifecycle.

References

Methodological & Application

Application Notes & Protocols for the Analytical Method Development of Erlotinib Lactam Impurity

Introduction

Erlotinib (B232), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a crucial therapeutic agent in the treatment of non-small cell lung cancer and pancreatic cancer. The manufacturing process and storage of Erlotinib can lead to the formation of various impurities, which may impact the safety and efficacy of the drug product. One such critical process-related impurity is Erlotinib lactam. Rigorous analytical monitoring of this impurity is essential to ensure the quality and consistency of the Erlotinib active pharmaceutical ingredient (API) and its finished dosage forms.

These application notes provide a comprehensive overview and detailed protocols for the development and validation of a robust analytical method for the quantification of Erlotinib lactam impurity in bulk drug substances. The described method is based on reversed-phase high-performance liquid chromatography (RP-HPLC), a widely used technique in pharmaceutical analysis for its high resolution, sensitivity, and specificity.

Chemical Structures

To facilitate the understanding of the analytical challenges, the chemical structures of Erlotinib and its lactam impurity are presented below. The lactam impurity is formed through the hydrolysis of the secondary amine in the quinazoline (B50416) ring of Erlotinib.

Chemical structures of Erlotinib and this compound.

Experimental Workflow

The development and validation of the analytical method follow a systematic workflow to ensure the final method is suitable for its intended purpose. The key stages of this process are outlined in the diagram below.

Experimental workflow for analytical method development and validation.

Quantitative Data Summary

The following tables summarize the typical chromatographic conditions and validation parameters for the analysis of this compound. These values are derived from established methods for Erlotinib and its related substances.[1][2]

Table 1: Optimized Chromatographic Conditions

| Parameter | Recommended Value |

| Instrument | High-Performance Liquid Chromatography (HPLC) with UV/PDA Detector |

| Column | C18 (e.g., Kromasil, Inertsil ODS-3V), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Phosphate Buffer (pH 2.8) or 10 mM Ammonium Formate (pH 4.0) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 - 1.2 mL/min |

| Column Temperature | 50°C |

| Detection Wavelength | 248 nm or 254 nm |

| Injection Volume | 10 µL |

| Diluent | Water:Methanol (B129727) (50:50, v/v) or Mobile Phase |

Table 2: Method Validation Summary

| Validation Parameter | Acceptance Criteria | Typical Results |

| Specificity | No interference from blank, placebo, and other impurities at the retention time of Erlotinib lactam. | The method is specific for the analyte. |

| Linearity (r²) | ≥ 0.995 | > 0.999 |

| Range | LOQ to 150% of the specification limit | 0.05% to 1.5% of the nominal sample concentration |

| Accuracy (% Recovery) | 98.0% - 102.0% | 98.5% - 101.5% |

| Precision (% RSD) | Repeatability (n=6): ≤ 5.0%; Intermediate Precision: ≤ 10.0% | Repeatability: < 2.0%; Intermediate Precision: < 3.0% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.01% of the nominal sample concentration |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.03% of the nominal sample concentration |

| Robustness | % RSD should be within acceptable limits after minor changes in method parameters. | The method is robust for minor variations in flow rate, pH, and mobile phase composition. |

Experimental Protocols

Protocol 1: Preparation of Solutions

-

Diluent Preparation: Prepare a mixture of HPLC grade water and methanol in a 50:50 (v/v) ratio.

-

Standard Stock Solution of Erlotinib Lactam (if standard is available):

-

Accurately weigh about 5 mg of this compound reference standard into a 50 mL volumetric flask.

-

Add approximately 30 mL of diluent and sonicate to dissolve.

-

Dilute to volume with the diluent and mix well.

-

-

Standard Solution:

-

Transfer a suitable aliquot of the Standard Stock Solution into a volumetric flask to achieve a final concentration at the specification level of the impurity (e.g., 0.15% of the test concentration).

-

Dilute to volume with the diluent and mix well.

-

-

Sample Preparation (for Bulk Drug):

-

Accurately weigh about 50 mg of the Erlotinib bulk drug sample into a 50 mL volumetric flask.

-

Add approximately 30 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and then dilute to volume with the diluent. Mix well.

-

Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.

-

Protocol 2: Chromatographic Analysis

-

Set up the HPLC system according to the optimized conditions specified in Table 1 .

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure that there are no interfering peaks at the retention time of Erlotinib lactam.

-

Inject the standard solution in replicate (e.g., six times) to check for system suitability parameters such as % RSD of peak area and retention time.

-

Inject the sample solution.

-

Identify the Erlotinib lactam peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the amount of this compound in the sample using the following formula:

% Impurity = (Area of Impurity in Sample / Area of Standard) x (Concentration of Standard / Concentration of Sample) x Purity of Standard x 100

Signaling Pathway

Erlotinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). The lactam impurity, being structurally related, is relevant in the context of the drug's mechanism of action. The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.

Simplified EGFR signaling pathway and the inhibitory action of Erlotinib.

References

Application Note: Determination of Erlotinib Lactam Impurity by HPLC

This application note details a precise and accurate High-Performance Liquid Chromatography (HPLC) method for the determination of Erlotinib (B232) Lactam impurity in Erlotinib drug substances. This method is suitable for quality control and stability testing in pharmaceutical development and manufacturing.

Introduction

Erlotinib is a tyrosine kinase inhibitor used in the treatment of various cancers. During the synthesis or degradation of Erlotinib, process-related impurities and degradation products can arise. One such critical impurity is the Erlotinib Lactam impurity, with the chemical name 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one[1]. Monitoring and controlling this impurity is crucial to ensure the safety and efficacy of the final drug product. This document provides a validated HPLC method for the separation and quantification of the this compound from the active pharmaceutical ingredient (API). The method is developed based on established principles of reverse-phase chromatography for Erlotinib and its related substances[2][3][4].

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Specification |

| HPLC System | Quaternary Gradient HPLC with UV/PDA Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.01 M Ammonium Formate in Water (pH adjusted to 4.0 with Formic Acid) |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient Program | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

Preparation of Solutions

-

Diluent: A mixture of water and acetonitrile (50:50 v/v) is used as the diluent.

-

Standard Stock Solution (Erlotinib): Accurately weigh and dissolve approximately 25 mg of Erlotinib Hydrochloride reference standard in 50 mL of diluent to obtain a concentration of about 500 µg/mL.

-

Standard Stock Solution (this compound): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of diluent to obtain a concentration of about 100 µg/mL.

-

System Suitability Solution: Prepare a solution containing 250 µg/mL of Erlotinib and 2.5 µg/mL of this compound in the diluent.

-

Sample Solution: Accurately weigh and dissolve a quantity of the Erlotinib drug substance in the diluent to obtain a final concentration of approximately 250 µg/mL.

Experimental Workflow

Caption: Workflow for the HPLC determination of this compound.

System Suitability

To ensure the validity of the analytical results, system suitability criteria must be met before sample analysis. The system suitability solution is injected five times, and the following parameters are evaluated.

Table 2: System Suitability Criteria

| Parameter | Acceptance Criteria |

| Resolution (between Erlotinib and Erlotinib Lactam) | ≥ 2.0 |

| Tailing Factor (for Erlotinib peak) | ≤ 2.0 |

| Relative Standard Deviation (RSD) of peak areas (n=5) | ≤ 5.0% |

Data Presentation

The developed method effectively separates Erlotinib from its lactam impurity. The retention times and performance data are summarized below.

Table 3: Chromatographic Performance Data

| Compound | Retention Time (min) | Relative Retention Time (RRT) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |

| Erlotinib Lactam | ~ 6.5 | ~ 0.85 | 0.05 µg/mL | 0.15 µg/mL |

| Erlotinib | ~ 7.8 | 1.00 | N/A | N/A |

Validation Summary

The method was validated according to ICH guidelines for specificity, linearity, accuracy, and precision.

-

Specificity: The method demonstrated good specificity. Forced degradation studies showed no interference from degradation products at the retention time of the this compound.

-